molecular formula C18H12N2O2 B2894749 3-(4-Methoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one

3-(4-Methoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one

Cat. No. B2894749
M. Wt: 288.3 g/mol
InChI Key: HXQRIHGYIOARQJ-UHFFFAOYSA-N
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Description

MMV666026 is a compound that has garnered attention in the scientific community for its potential applications in various fields, including chemistry, biology, and medicine. It is part of a broader class of compounds being studied for their unique properties and potential therapeutic benefits.

Scientific Research Applications

MMV666026 has been studied extensively for its potential applications in scientific research. In chemistry, it is used as a reagent in various reactions and as a model compound for studying reaction mechanisms. In biology, MMV666026 has shown promise as a potential therapeutic agent, with studies exploring its effects on cellular processes and disease pathways. In medicine, it is being investigated for its potential to treat various conditions, including infectious diseases and cancer. Additionally, MMV666026 has industrial applications, such as in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MMV666026 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The specific pathways involved depend on the context in which MMV666026 is used, and ongoing research aims to elucidate these mechanisms in greater detail.

Preparation Methods

The synthesis of MMV666026 involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Industrial production methods may involve scaling up these reactions to produce MMV666026 in larger quantities, ensuring consistency and purity.

Chemical Reactions Analysis

MMV666026 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.

Comparison with Similar Compounds

MMV666026 is part of a broader class of compounds with similar structures and properties. Some of these similar compounds include MMV666081, MMV665980, and MMV665987 . While these compounds share certain characteristics, MMV666026 is unique in its specific interactions and effects. For example, it may have a higher affinity for certain molecular targets or exhibit different pharmacokinetic properties. Comparing MMV666026 with these similar compounds helps to highlight its unique features and potential advantages in various applications.

properties

IUPAC Name

3-(4-methoxyphenyl)indeno[1,2-c]pyridazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c1-22-12-8-6-11(7-9-12)16-10-15-17(20-19-16)13-4-2-3-5-14(13)18(15)21/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQRIHGYIOARQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3C4=CC=CC=C4C(=O)C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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